

Compound of Interest

Compound Name: 4-Amino-3-nitrobenzaldehyde

Cat. No.: B1281796

An In-depth Technical Guide to the Molecular Structure of **4-Amino-3-nitrobenzaldehyde**

Introduction

4-Amino-3-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and materials science. Its molecular structure, spectroscopic signature, synthesis, and key chemical transformations, intended for researchers and professionals in chemistry and drug development.

Molecular Identity and Nomenclature

The unambiguous identification of **4-Amino-3-nitrobenzaldehyde** is established through its systematic nomenclature and standardized chemical identifier.

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  node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10, color="#202124"];

  // Benzene Ring
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  C2 [pos="-1.3,-0.75!", label="C", fillcolor="#F1F3F4"];
  C3 [pos="1.3,-0.75!", label="C", fillcolor="#F1F3F4"];
  C4 [pos="-0.85,0.75!", label="C", fillcolor="#F1F3F4"];
  C5 [pos="0.85,0.75!", label="C", fillcolor="#F1F3F4"];
  C6 [pos="0,-1.5!", label="C", fillcolor="#F1F3F4"];

  // Aldehyde Group
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  H1 [pos="-0.7,3.5!", label="H", fillcolor="#FFFFFF", shape=plaintext];
  O1 [pos="1,3.5!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

  // Amino Group
  N1 [pos="-2.6,-1.5!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  H2 [pos="-3.3,-1!", label="H", fillcolor="#FFFFFF", shape=plaintext];
  H3 [pos="-3.3,-2!", label="H", fillcolor="#FFFFFF", shape=plaintext];
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// Nitro Group
N2 [pos="2.6,-1.5!", label="N+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
O2 [pos="3.3,-1!", label="O-", fillcolor="#EA4335", fontcolor="#FFFFFF"];
O3 [pos="3.3,-2!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ring Bonds
C1 -- C5;
C5 -- C3;
C3 -- C6;
C6 -- C2;
C2 -- C4;
C4 -- C1;

// Substituent Bonds
C1 -- C7 [label=""];
C7 -- H1;
C7 -- O1 [style=filled, penwidth=2];
C2 -- N1;
N1 -- H2;
N1 -- H3;
C3 -- N2;
N2 -- O2;
N2 -- O3 [style=filled, penwidth=2];

// Dummy nodes for positioning labels
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}
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Caption: Logical relationship of electronic effects in the molecule.

Spectroscopic Characterization

The structure of **4-Amino-3-nitrobenzaldehyde** and its derivatives is routinely confirmed using a variety of sp

- Mass Spectrometry (MS): GC-MS analysis has confirmed the molecular mass of the compound, showing a molecular ion peak at m/z 166 (21% relative abundance).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching (~3300 cm^{-1}), aromatic C-H stretching (~3000 cm^{-1}), aldehyde C=O stretching (~1660 cm^{-1}), and aromatic ring vibrations (~1600, 1500, 1450, 1380, 1300, 1250, 1100, 750, and 700 cm^{-1}).
- UV-Visible Spectroscopy: The extensive conjugation and charge transfer characteristics of the molecule result in a strong absorption peak in the UV region, typically around 260-280 nm.

Table 3: Key Spectroscopic Data

Technique	Observation	Interpretation	Reference(s)
Mass Spectrometry	Molecular ion peak (M^+) at m/z 166 (21% relative abundance)	Confirms the molecular weight	
Infrared (IR)	Presence of O-H, N-H, N=N, C=C, C=O, and C-H functional groups confirmed in derivatives.		

Synthesis and Reactivity

Experimental Protocol: Synthesis

A common and effective method for the synthesis of **4-Amino-3-nitrobenzaldehyde** involves the nitration of a precursor.

Protocol: Synthesis via Nitration of 4-Acetamidobenzaldehyde

- Protection and Suspension: 4-Acetamidobenzaldehyde (60 g) is dissolved in acetic anhydride (150 cm^3) by heating to 60-70 $^\circ\text{C}$.
- Nitration: A nitrating mixture is prepared by carefully adding concentrated nitric acid (24 cm^3) to acetic anhydride (100 cm^3) in a separate flask, then the mixture is added to the suspension.

- Isolation of Intermediate: The reaction mixture is stirred and then poured into ice-cold water. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.
- Hydrolysis (Deprotection): Concentrated hydrochloric acid (200 cm³) is added to the dried diacetate (70 g), and the mixture is stirred at 60 °C for 2 hours. The solution is cooled to room temperature and then poured into cold water. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.
- Precipitation and Purification: Cold water (300 cm³) is added to the cooled solution, precipitating the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Amino-3-nitrobenzaldehyde.

Caption: Workflow for the synthesis of **4-Amino-3-nitrobenzaldehyde**.

Key Reactivity: Diazotization and Azo Coupling

The primary amino group of **4-Amino-3-nitrobenzaldehyde** is readily transformed into a diazonium salt upon treat-

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